molecular formula C13H13N3O2 B11870257 tert-Butyl 6-cyano-1H-indazole-1-carboxylate

tert-Butyl 6-cyano-1H-indazole-1-carboxylate

Cat. No.: B11870257
M. Wt: 243.26 g/mol
InChI Key: ZWGFIBZNRWWYRB-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

The synthesis of tert-Butyl 6-cyano-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the indazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-cyano-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-cyano-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .

Comparison with Similar Compounds

tert-Butyl 6-cyano-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

  • tert-Butyl 6-amino-1H-indazole-1-carboxylate
  • tert-Butyl 1-indolecarboxylate

These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

tert-butyl 6-cyanoindazole-1-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3

InChI Key

ZWGFIBZNRWWYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1

Origin of Product

United States

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